molecular formula C16H18N4O2 B2620205 N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide CAS No. 2034591-52-9

N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide

Cat. No.: B2620205
CAS No.: 2034591-52-9
M. Wt: 298.346
InChI Key: CUVJEYHQNNMPRA-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a pyrazine ring, a pyridine ring, and an oxane moiety, which contribute to its unique chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as substituted N-phenylpyrazine-2-carboxamides, have been evaluated for anti-mycobacterial activity . This suggests that N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide may interact with enzymes, proteins, and other biomolecules in a manner that influences biochemical reactions .

Cellular Effects

Preliminary studies indicate that similar compounds are non-toxic to human cells , suggesting that this compound may have a minimal impact on cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been shown to exhibit strong N–H⋯O hydrogen bonds , suggesting that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to exhibit higher anti-TB activity against MTB , suggesting that this compound may have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been shown to exhibit higher anti-TB activity against MTB , suggesting that this compound may have varying effects at different dosages .

Metabolic Pathways

Similar compounds have been shown to target QcrB , suggesting that this compound may interact with enzymes or cofactors in metabolic pathways .

Transport and Distribution

Similar compounds have been shown to exhibit strong N–H⋯O hydrogen bonds , suggesting that this compound may interact with transporters or binding proteins .

Subcellular Localization

Similar compounds have been shown to exhibit strong N–H⋯O hydrogen bonds , suggesting that this compound may be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of pyrazine-2-carboxylic acid with an appropriate amine derivative, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives and pyridine-containing molecules, such as:

Uniqueness

N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide is unique due to its specific combination of functional groups and its potential therapeutic applications. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .

Properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(14-11-18-6-7-19-14)20-15(12-3-8-22-9-4-12)13-2-1-5-17-10-13/h1-2,5-7,10-12,15H,3-4,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVJEYHQNNMPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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